
2-(Chloromethyl)prop-2-enoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)prop-2-enoxybenzene: is an organic compound with the molecular formula C10H11ClO It is characterized by a benzene ring substituted with a chloromethyl group and a prop-2-enoxy group
準備方法
Synthetic Routes and Reaction Conditions
-
Allylation of Phenol Derivatives: : One common method involves the allylation of phenol derivatives. The reaction typically uses allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the allyl chloride, forming the prop-2-enoxy group.
-
Chloromethylation: : The chloromethylation of the allylated phenol derivative can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction introduces the chloromethyl group to the benzene ring.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)prop-2-enoxybenzene often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)prop-2-enoxybenzene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted benzene derivatives.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the allylic position. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the prop-2-enoxy group into a corresponding epoxide or aldehyde.
-
Reduction Reactions: : Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alcohols).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Epoxides and Aldehydes: Products of oxidation reactions.
Benzyl Alcohol Derivatives: Products of reduction reactions.
科学的研究の応用
Chemistry
In synthetic organic chemistry, 2-(Chloromethyl)prop-2-enoxybenzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various functionalized aromatic compounds.
Biology and Medicine
Research in medicinal chemistry explores the potential of this compound derivatives as pharmacologically active agents. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its ability to undergo various chemical transformations makes it versatile for creating materials with specific properties.
作用機序
The mechanism by which 2-(Chloromethyl)prop-2-enoxybenzene exerts its effects depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In oxidation reactions, the prop-2-enoxy group can be converted into more reactive intermediates, facilitating further chemical transformations.
類似化合物との比較
Similar Compounds
4-Allyloxybenzyl Chloride: Similar structure but with the allyloxy group in the para position.
1-Allyloxy-4-chloromethyl-benzene: Another positional isomer with different reactivity.
p-Allyloxybenzyl Chloride: Another name for 4-allyloxybenzyl chloride, highlighting the positional isomerism.
Uniqueness
2-(Chloromethyl)prop-2-enoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chloromethyl and a prop-2-enoxy group on the benzene ring allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
2-(chloromethyl)prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChIキー |
UTGGLZDWVSHGCS-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)
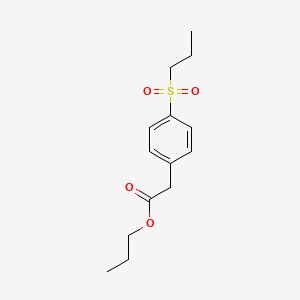

![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)

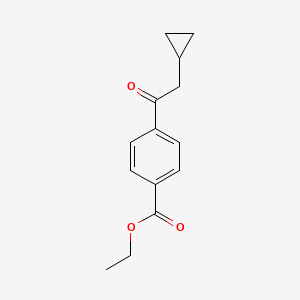
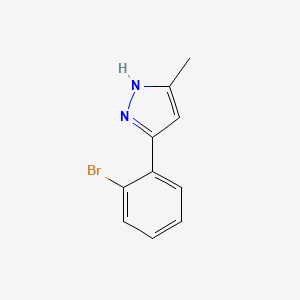
![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
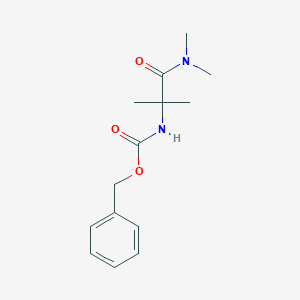
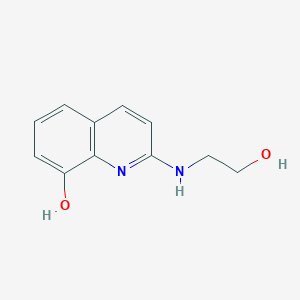
![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)

![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)
